Human A2B Adenosine Receptor Affinity: 1-Propylxanthine vs. Enprofylline
1-Propylxanthine (compound 3) exhibits a Ki of 360 ± 70 nM at the human A2B adenosine receptor, compared to a Ki of 4730 ± 270 nM for enprofylline (compound 2b), a prototypical 3-substituted xanthine. This represents a >13-fold greater potency for 1-propylxanthine in a head-to-head competitive binding assay using 125I-ABOPX in membranes of stably transfected HEK-293 cells [1].
| Evidence Dimension | Binding affinity (Ki) at human A2B adenosine receptor |
|---|---|
| Target Compound Data | 360 ± 70 nM |
| Comparator Or Baseline | Enprofylline (2b): 4730 ± 270 nM |
| Quantified Difference | >13-fold greater potency |
| Conditions | 125I-ABOPX competitive binding assay, membranes of HEK-293 cells stably expressing recombinant human A2B receptors |
Why This Matters
This >13-fold affinity difference directly addresses the need for a more potent starting scaffold than enprofylline for developing A2B-selective antagonists for antiasthmatic or antidiabetic drug discovery programs.
- [1] Kim SA, Marshall MA, Melman N, Kim HS, Muller CE, Linden J, Jacobson KA. Structure-activity relationships at human and rat A2B adenosine receptors of xanthine derivatives substituted at the 1-, 3-, 7-, and 8-positions. J Med Chem. 2002 May 23;45(11):2131-8. View Source
